6-Oxothiane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxothiane-2-carboxylic acid is an organic compound characterized by a thiane ring with a carboxylic acid functional group and a ketone group. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Oxothiane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Thiane Derivatives: One common method involves the oxidation of thiane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Thiane Esters: Another approach is the hydrolysis of thiane esters in the presence of a strong acid or base, leading to the formation of the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiane-2-carboxylic acid.
Substitution Products: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxothiane-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Oxothiane-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6-Oxothiane-2-carboxylic acid can be compared with other similar compounds, such as:
Thiane-2-carboxylic acid: Lacks the ketone group, which may result in different reactivity and applications.
Thiane-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness: The presence of both a carboxylic acid and a ketone group in this compound makes it a versatile compound with unique reactivity, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
222046-95-9 |
---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
6-oxothiane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |
InChI-Schlüssel |
WGVAGWNCBZDYQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC(=O)C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.